
b-Amyloid (42-1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-Amyloid (42-1) is a useful research compound. Its molecular formula is C203H311N55O60S1 and its molecular weight is 4514.4. The purity is usually 95%.
BenchChem offers high-quality b-Amyloid (42-1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about b-Amyloid (42-1) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomarker for Alzheimer’s Disease
Aβ(1-42) has been established as a key biomarker for Alzheimer's disease. Studies have shown that cerebrospinal fluid (CSF) levels of Aβ(1-42) are significantly reduced in individuals with AD compared to healthy controls. For instance, a study indicated that CSF Aβ(1-42) levels can decrease as early as 10–20 years before clinical symptoms appear, making it a valuable tool for early diagnosis .
Key Findings:
- CSF Analysis : A marked decrease in CSF Aβ(1-42) levels is observed in patients with AD, suggesting its utility in clinical diagnostics .
- Plasma Correlation : There is a correlation between plasma Aβ levels and CSF levels, indicating that plasma measurements could potentially serve as less invasive diagnostic alternatives .
Prognostic Indicator
Elevated plasma levels of Aβ(1-42) have been linked to an increased risk of developing dementia. Research indicates that individuals with higher plasma concentrations of Aβ(1-42) are more likely to progress to AD . This relationship highlights the peptide's role not only as a diagnostic marker but also as a prognostic indicator.
Target for Drug Development
Aβ(1-42) is a primary target for therapeutic interventions aimed at reducing amyloid plaque formation in the brain. Several drug candidates are designed to either inhibit the production of Aβ(1-42) or enhance its clearance from the brain. For example, monoclonal antibodies targeting Aβ(1-42) have been developed and tested in clinical trials, showing promise in reducing amyloid plaques and potentially improving cognitive function .
Clinical Trials:
- Monoclonal Antibodies : Trials involving antibodies such as aducanumab have demonstrated that targeting Aβ(1-42) can lead to significant reductions in amyloid plaque burden, although the clinical benefits remain under investigation .
Pro-inflammatory Function
Recent studies have uncovered a novel role for Aβ(1-42) in modulating neuroinflammation. It has been shown to reverse the inhibitory effects of nicotinic acetylcholine receptor (nAChR) agonists on the release of pro-inflammatory cytokines like IL-1β from monocytic cells. This suggests that Aβ(1-42) may contribute to inflammatory processes within the brain, which are known to exacerbate neurodegeneration .
Mechanistic Insights:
- Cytokine Release : Aβ(1-42) enhances IL-1β release in the presence of nAChR agonists, indicating its involvement in inflammatory pathways that could influence AD progression .
Case Studies
Eigenschaften
Molekularformel |
C203H311N55O60S1 |
---|---|
Molekulargewicht |
4514.4 |
Sequenz |
AIVVGGVMLGIIAGKNSGVDEAFFVLKQHHVEYGSDHRFEAD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.